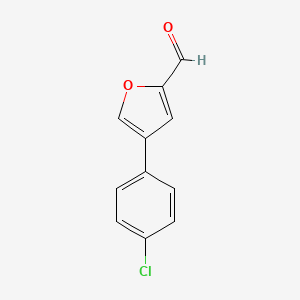
3,3'-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) is an organic compound that features a cyclopentadiene core with two thiophene rings substituted at the 2 and 5 positions with methyl and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) typically involves a multi-step process. One common method includes the cross-aldol condensation of appropriate precursors followed by Zn-dust mediated cyclization and acid-catalyzed dehydration reactions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques.
化学反応の分析
Types of Reactions
3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding dihydro derivatives.
科学的研究の応用
3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) has several applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metallocenes and other organometallic complexes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism by which 3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a ligand, it can coordinate with metal centers in organometallic complexes, influencing their reactivity and stability . The compound’s electronic properties also play a crucial role in its function as a semiconductor material.
類似化合物との比較
Similar Compounds
- 4,4′- (4-phenylcyclopenta-1,3-diene-1,2-diyl)bis(methylbenzene)
- 4,4′,4′′- (cyclopenta-1,3-diene-1,2,4-triyl)tris(methylbenzene)
Uniqueness
3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it particularly valuable in the synthesis of specialized organometallic complexes and advanced materials.
特性
CAS番号 |
915951-89-2 |
|---|---|
分子式 |
C27H22S2 |
分子量 |
410.6 g/mol |
IUPAC名 |
2-methyl-3-[2-(2-methyl-5-phenylthiophen-3-yl)cyclopenta-1,3-dien-1-yl]-5-phenylthiophene |
InChI |
InChI=1S/C27H22S2/c1-18-24(16-26(28-18)20-10-5-3-6-11-20)22-14-9-15-23(22)25-17-27(29-19(25)2)21-12-7-4-8-13-21/h3-14,16-17H,15H2,1-2H3 |
InChIキー |
OGNUSXLSLSNXPH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(S1)C2=CC=CC=C2)C3=C(C=CC3)C4=C(SC(=C4)C5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2,3-Dimethylbut-2-en-1-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14194894.png)
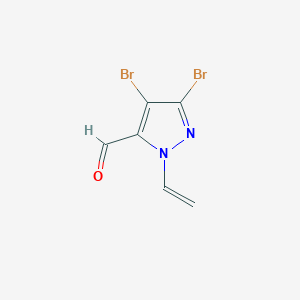
![Ethyl 2-methylbenzo[H]quinoline-3-carboxylate](/img/structure/B14194907.png)

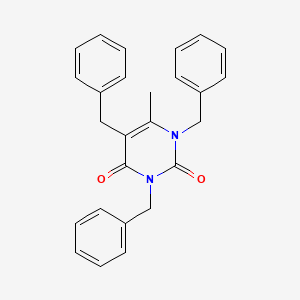
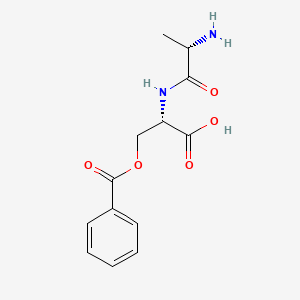
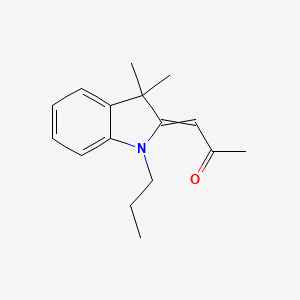
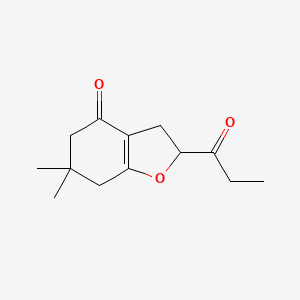
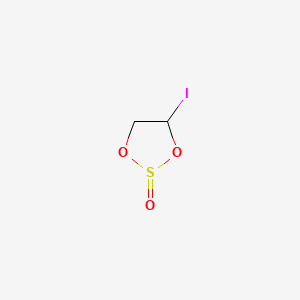

![2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane](/img/structure/B14194951.png)
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]-2-methylpyridine](/img/structure/B14194957.png)
